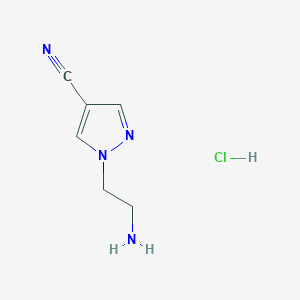

1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride

Description

Properties

IUPAC Name |

1-(2-aminoethyl)pyrazole-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4.ClH/c7-1-2-10-5-6(3-8)4-9-10;/h4-5H,1-2,7H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGORXEXRVHVANX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1CCN)C#N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride typically involves the reaction of pyrazole derivatives with appropriate reagents. One common method includes the reaction of 2-aminoethylamine with 4-cyanopyrazole under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The amino and nitrile groups can participate in substitution reactions with other chemical entities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 1-(2-aminoethyl)pyrazole-4-carbonitrile;hydrochloride typically involves the reaction of 2-aminoethylamine with pyrazole derivatives. The characterization of synthesized compounds is often conducted using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the structure and purity of the compounds produced .

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial properties of pyrazole derivatives, including this compound. These compounds exhibit significant activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi. For instance, one study reported Minimum Inhibitory Concentration (MIC) values ranging from 4 µg/mL to 2048 µg/mL, indicating potent antimicrobial efficacy .

Antioxidant Properties

The antioxidant capabilities of this compound have been evaluated using various assays, including the DPPH radical scavenging assay. The results indicated that derivatives containing specific substituents, such as chlorine or nitro groups, showed enhanced antioxidant activity with IC50 values between 12.21 and 12.88 µg/mL . This suggests potential applications in preventing oxidative stress-related diseases.

Anticancer Potential

Research has highlighted the anticancer activities of pyrazole derivatives. For example, certain derivatives have shown promising results in inhibiting the proliferation of cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer), with growth inhibition percentages reaching up to 54% . The mechanism often involves interference with cellular pathways critical for cancer cell survival.

Drug Development

The compound serves as a scaffold for developing new pharmaceuticals targeting various diseases, including viral infections, asthma, and cardiovascular diseases. Molecular docking studies have suggested that it interacts favorably with target proteins involved in these conditions, indicating its potential as a therapeutic agent .

Industrial Applications

Beyond medicinal uses, this compound has been explored for applications in industrial chemistry, particularly in dyeing processes and as an organic buffering agent in biological systems . Its non-ionic nature makes it suitable for maintaining pH stability in cell cultures.

Case Studies

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Electron-withdrawing groups (e.g., nitro) increase thermal stability but reduce solubility .

- Carbonitrile groups exhibit characteristic IR peaks near 2200–2300 cm⁻¹, aiding structural confirmation .

Aminoethyl-Substituted Heterocycles

Compounds with 2-aminoethyl moieties but distinct heterocyclic cores show varied pharmacological and synthetic profiles:

Key Observations :

- Thiazole-piperazine derivatives exhibit high H₃ antagonism (pA₂ = 8.27) when substituted with a 2-thiazol-5-yl group .

- Urea derivatives (e.g., 1-(2-Aminoethyl)-3-phenylurea hydrochloride) show β₁-selectivity and high synthetic yields (up to 100%) .

Physicochemical Properties

Comparative data on melting points and molecular weights:

Key Observations :

- Urea derivatives generally exhibit higher melting points (>180°C) compared to piperazine analogues .

Biological Activity

1-(2-Aminoethyl)pyrazole-4-carbonitrile;hydrochloride is a pyrazole derivative that has garnered attention for its potential biological activities. Pyrazoles are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms, research findings, and potential applications.

This compound is characterized by its pyrazole ring structure, which is a common motif in many biologically active compounds. The presence of the aminoethyl group and the carbonitrile functionality contributes to its reactivity and interaction with biological targets.

The biological activity of pyrazole derivatives is often attributed to their ability to interact with various molecular targets. The mechanisms include:

- Inhibition of Enzymatic Activity : Many pyrazole compounds act as inhibitors of key enzymes involved in inflammatory responses and cancer progression.

- Antimicrobial Activity : Pyrazoles have shown effectiveness against a range of bacterial and fungal pathogens, likely through disruption of microbial cell integrity or inhibition of essential metabolic pathways.

- Modulation of Signaling Pathways : Pyrazole derivatives can influence signaling pathways related to cell proliferation and apoptosis, making them candidates for cancer therapy.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens including:

- Bacteria : Effective against E. coli, S. aureus, and Pseudomonas aeruginosa.

- Fungi : Demonstrated antifungal activity against species like Aspergillus niger.

A study highlighted that modifications in the pyrazole structure can enhance antibacterial efficacy, particularly with the introduction of specific functional groups .

Anti-inflammatory Effects

The compound has shown potential in reducing inflammation by inhibiting the production of pro-inflammatory cytokines. This effect is crucial for conditions such as arthritis and other inflammatory diseases.

Anticancer Properties

Research into the anticancer potential of pyrazoles indicates that these compounds can inhibit tumor growth by targeting specific kinases involved in cell cycle regulation. Studies have demonstrated that this compound may inhibit pathways associated with cancer cell proliferation .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing insights into their pharmacological profiles:

- Antimicrobial Testing : A series of pyrazole derivatives were evaluated for their antimicrobial activity, revealing that certain modifications significantly increased potency against resistant bacterial strains .

- In Vitro Studies : In vitro assays showed that this compound inhibited bacterial growth at concentrations lower than those required for traditional antibiotics.

- Structure-Activity Relationship (SAR) : Research has established SAR for pyrazole derivatives, indicating that specific substitutions on the pyrazole ring can enhance biological activity, particularly in antimicrobial applications .

Data Tables

| Biological Activity | Target Organisms/Cells | Observed Effects |

|---|---|---|

| Antimicrobial | E. coli, S. aureus, Pseudomonas aeruginosa | Significant inhibition of growth |

| Anti-inflammatory | Macrophages | Reduced cytokine production |

| Anticancer | Various cancer cell lines | Inhibition of cell proliferation |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(2-Aminoethyl)pyrazole-4-carbonitrile hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with pyrazole core functionalization. For example, alkylation of pyrazole derivatives using 2-chloroethylamine under reflux in ethanol or methanol, followed by nitrile group introduction via nucleophilic substitution . Purification often employs recrystallization or column chromatography. Yield optimization requires precise control of temperature (60–80°C), reaction time (12–24 hours), and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of pyrazole to alkylating agent). Catalysts like K₂CO₃ or Et₃N may enhance efficiency .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : To identify proton environments (e.g., pyrazole ring protons at δ 6.5–8.0 ppm, ethylamino CH₂ signals at δ 2.8–3.5 ppm) .

- IR Spectroscopy : Detection of nitrile (C≡N) stretching vibrations near 2200–2260 cm⁻¹ and NH₂ bands at 3300–3500 cm⁻¹ .

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (e.g., [M+H]+ for C₆H₁₀ClN₅) .

Q. How does the hydrochloride salt form enhance the compound’s utility in biological studies?

- Methodological Answer : The hydrochloride salt improves aqueous solubility, facilitating in vitro assays (e.g., enzyme inhibition or receptor binding). Solubility testing via phase-solubility analysis in buffers (pH 4–7) is recommended. Stability studies under physiological conditions (37°C, 5% CO₂) ensure compatibility with cell-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell lines). To address this:

- Use orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) to confirm target engagement .

- Perform dose-response curves (IC₅₀/EC₅₀) under standardized conditions.

- Compare results with structurally analogous compounds (e.g., pyrazole derivatives with substituted ethylamino groups) to isolate structure-activity relationships .

Q. What strategies optimize the alkylation step during synthesis to mitigate low yields?

- Methodological Answer : Low yields in alkylation often stem from steric hindrance or competing side reactions. Strategies include:

- Solvent Optimization : Switching from ethanol to DMF or THF to enhance reagent solubility .

- Catalyst Screening : Testing phase-transfer catalysts (e.g., TBAB) or Lewis acids (e.g., ZnCl₂).

- Temperature Gradients : Gradual heating (40°C → 80°C) to favor kinetic control .

Q. How can computational modeling guide the design of derivatives with improved binding affinity?

- Methodological Answer :

- Perform docking studies (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases or GPCRs).

- Use QSAR models to correlate substituent effects (e.g., electron-withdrawing groups on the pyrazole ring) with activity .

- Validate predictions by synthesizing top candidates and testing in vitro .

Q. What are the best practices for analyzing crystallographic data to determine supramolecular interactions?

- Methodological Answer :

- X-ray Diffraction : Collect high-resolution data (≤ 0.8 Å) to resolve hydrogen bonding (e.g., NH⋯Cl⁻ interactions in the hydrochloride salt) .

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., π-π stacking between pyrazole rings) using software like CrystalExplorer .

Comparative and Mechanistic Questions

Q. How do structural analogs (e.g., 1-ethyl-N-[(1-methylpyrazol-3-yl)methyl]pyrazol-4-amine hydrochloride) differ in reactivity and bioactivity?

- Methodological Answer :

- Synthetic Reactivity : Substituents like methyl groups on the pyrazole ring reduce electrophilicity, requiring harsher conditions for nitrile formation .

- Bioactivity : Methyl-substituted analogs may show reduced solubility but enhanced membrane permeability in cell-based assays .

Q. What in vitro assays are most suitable for evaluating this compound’s enzyme inhibition potential?

- Methodological Answer :

- Fluorometric Assays : Use fluorogenic substrates (e.g., AMC-labeled peptides) for proteases or phosphatases.

- SPR (Surface Plasmon Resonance) : Measure real-time binding kinetics to immobilized enzymes .

- Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.